molecular formula C10H10N2O B1314336 7-Methoxyquinolin-8-amine CAS No. 83010-84-8

7-Methoxyquinolin-8-amine

Cat. No. B1314336
CAS RN: 83010-84-8
M. Wt: 174.2 g/mol
InChI Key: FOGHIAFDVVSMOK-UHFFFAOYSA-N
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Description

7-Methoxyquinolin-8-amine is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.2 . It is used in scientific research and has unique properties that make it suitable for various applications, including drug discovery and development, as well as molecular probing.


Synthesis Analysis

The synthesis of quinolin-8-amines, which are isomerically related to 7-Methoxyquinolin-8-amine, can be achieved through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .


Molecular Structure Analysis

The InChI code for 7-Methoxyquinolin-8-amine is 1S/C10H10N2O/c1-13-8-5-4-7-3-2-6-12-10(7)9(8)11/h2-6H,11H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

Quinoline derivatives, including 7-Methoxyquinolin-8-amine, have been synthesized using various methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach reactions . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Physical And Chemical Properties Analysis

7-Methoxyquinolin-8-amine is a solid or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

A series of compounds was prepared from 6-methoxyquinolin-8-amine or its N-(2-aminoethyl) analogue via Ugi-azide reaction . These compounds were tested for their antiplasmodial activity against Plasmodium falciparum NF54 .

Methods of Application or Experimental Procedures

The linkers between the quinoline and the tert-butyltetrazole moieties in these compounds differ in chain length, basicity, and substitution . The activity and the cytotoxicity were strongly influenced by the linker and its substitution .

Results or Outcomes

The most active compounds showed good activity and promising selectivity . Substitution in ring position 4 of the phenyl ring with a fluorine atom, a methyl or an isopropyl group as well as its replacement with a 1-naphthyl moiety further increased the antiplasmodial activity .

Broad-Spectrum Anti-infectives

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

8-Quinolinamines bearing 5-alkoxy, 4-methyl, and 2-tert-butyl groups in the quinoline framework and their amino acid conjugates were synthesized as broad-spectrum anti-infectives .

Methods of Application or Experimental Procedures

These 8-Quinolinamines exhibited potent in vitro antimalarial activity . The most promising analogues have cured all animals at 25 mg/kg/day against drug-sensitive Plasmodium berghei and at 50 mg/kg/day against multidrug-resistant Plasmodium yoelii nigeriensis infections in Swiss mice .

Results or Outcomes

The in vitro antileishmanial activities were comparable to the standard drug pentamidine . At the same time, very promising antifungal activities and antibacterial activities were also observed . None of the 8-quinolinamines exhibited cytotoxicity and therefore are a promising structural class of compounds as antiparasitic and antimicrobials .

C–H Functionalization of 8-Aminoquinoline Ring

Specific Scientific Field

Organic Chemistry

Summary of the Application

8-Aminoquinoline is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs . It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization .

Methods of Application or Experimental Procedures

The synthesis of substituted 8-aminoquinoline involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . A single electron transfer (SET) pathway is suggested in most cases .

Results or Outcomes

The functionalization of positions C2–C7 on the 8-aminoquinoline ring significantly changes the physical and chemical properties of the ring, with the potential for future applications of economic value .

Chemical Properties and Storage

Specific Scientific Field

Chemical Engineering

Summary of the Application

7-Methoxyquinolin-8-amine is a chemical compound with the molecular formula C10H10N2O . It is used in various chemical reactions and stored under specific conditions for optimal use .

Methods of Application or Experimental Procedures

This compound is stored in a dark place, under an inert atmosphere, at room temperature .

Results or Outcomes

It is available in solid or liquid form and does not exhibit cytotoxicity .

Synthesis of Biologically and Pharmaceutically Active Compounds

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

7-Methoxyquinolin-8-amine is used in the synthesis of biologically and pharmaceutically active compounds . These compounds have potential applications in the development of new drugs and therapies .

Methods of Application or Experimental Procedures

The compound is used as a starting material or intermediate in the synthesis of these active compounds . The specific methods of synthesis depend on the target compound and can involve various chemical reactions .

Results or Outcomes

The synthesized compounds have shown promising biological and pharmaceutical activities in preliminary tests . Further studies are needed to fully understand their potential therapeutic applications .

Storage and Handling

Specific Scientific Field

Chemical Engineering

Summary of the Application

7-Methoxyquinolin-8-amine is a chemical compound that needs to be stored and handled under specific conditions for optimal use .

Methods of Application or Experimental Procedures

This compound should be stored in a dark place, under an inert atmosphere, at room temperature . It is available in solid or liquid form .

Results or Outcomes

and does not degrade over time .

Safety And Hazards

The safety information for 7-Methoxyquinolin-8-amine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

properties

IUPAC Name

7-methoxyquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-8-5-4-7-3-2-6-12-10(7)9(8)11/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGHIAFDVVSMOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=CC=N2)C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70511436
Record name 7-Methoxyquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxyquinolin-8-amine

CAS RN

83010-84-8
Record name 7-Methoxy-8-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83010-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxyquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a similar fashion using route 1 general procedure 4, 7-methoxy-8-nitroquinoline (Intermediate 61) (250 mg, 1.22 mmol), tin (II) chloride (700 mg, 3.67 mmol) and 6N HCl (3 drops) gave the title compound (150 mg, 71%) which was used in the next step without purification.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
700 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Roy, A Kyani, M Hanafi, Y Xu… - Journal of Medicinal …, 2023 - ACS Publications
… To a stirred solution of 5-((5-(diethylamino)pentan-2-yl)amino)pyrazine-2-carboxylic acid 48a (15 mg, 0.05 mmol) in 1 mL of DMF were added 7-methoxyquinolin-8-amine (10 mg, 0.05 …
Number of citations: 3 pubs.acs.org

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